2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide: , although quite a mouthful, is an intriguing compound. Let’s break it down:
Structure: It consists of a pyridazinone core with a furan-2-yl substituent and a phenylacetamide group.
Function: This compound may exhibit diverse biological activities due to its unique structure.
Preparation Methods
Synthetic Routes::
Radical Approach: Catalytic protodeboronation of alkyl boronic esters can be employed to access this compound. The radical-based method allows for the removal of the boron moiety, leading to the desired product.
Hydroboration-Deboronation: In situ-generated catechol boronic esters can undergo protodeboronation via a radical chain reaction. this method is limited to more expensive catechol boronic esters and works well for secondary alkyl boronic esters.
Industrial Production:: The industrial-scale synthesis of this compound remains an area of exploration. Researchers are actively investigating efficient and scalable methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to functional group modifications.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Substitution reactions at various positions are plausible.
Protodeboronation: Requires specific catalysts and radical initiators.
Hydroboration: Utilizes boron-containing reagents.
Oxidizing Agents: Such as peroxides or metal-based oxidants.
- Reduction of the pyridazinone ring could yield a saturated derivative.
- Substitution at the furan-2-yl position may lead to diverse products.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies.
Biology: Assess its potential as a bioactive compound.
Medicine: Evaluate its pharmacological properties.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
The precise mechanism remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Explore related pyridazinones, furan derivatives, and phenylacetamides.
Uniqueness: Highlight its distinctive features compared to other compounds.
Biological Activity
The compound 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula: C15H17N3O3
- Molecular Weight: 287.31 g/mol
- CAS Number: 923074-03-7
Antibacterial Activity
The compound's structural characteristics suggest potential antibacterial properties. In related studies, similar pyridazine derivatives exhibited effective antibacterial activity against multiple bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum inhibitory concentrations (MICs) of these compounds were significantly lower than traditional antibiotics, indicating their potential as effective antibacterial agents .
Anticancer Activity
The anticancer potential of compounds related to this structure has been explored extensively. For example, studies on 1,3,4-thiadiazole derivatives revealed their ability to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the activation of caspases, essential for programmed cell death . Although direct studies on our compound are sparse, its structural analogs suggest a promising avenue for anticancer drug development.
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition: The furan and pyridazinone moieties may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation: The compound's ability to interact with FPRs suggests a role in modulating immune responses.
- Cell Membrane Disruption: Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies and Research Findings
A few notable studies highlight the biological activity of compounds similar to this compound:
Study | Findings |
---|---|
Research on Thiazole Derivatives | Identified structure-dependent antiviral activity against influenza strains. |
Antibacterial Evaluation | Demonstrated significant antibacterial effects with low MIC values compared to existing antibiotics. |
Anticancer Studies | Showed induction of apoptosis in various cancer cell lines through caspase activation. |
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-24-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
UBPKQSGZERFEMX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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